molecular formula C9H8ClF B13696523 1-Chloro-3-cyclopropyl-5-fluorobenzene

1-Chloro-3-cyclopropyl-5-fluorobenzene

Cat. No.: B13696523
M. Wt: 170.61 g/mol
InChI Key: QAHCZMOYKPFQCY-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropyl-5-fluorobenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a chlorine atom at the first position, a cyclopropyl group at the third position, and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-5-fluorobenzene can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-cyclopropyl-5-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while oxidation and reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

1-Chloro-3-cyclopropyl-5-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclopropyl-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of the chlorine, cyclopropyl, and fluorine substituents can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

    1-Chloro-3-fluorobenzene: Similar structure but lacks the cyclopropyl group.

    1-Bromo-3-chloro-5-fluorobenzene: Similar structure with a bromine atom instead of a chlorine atom.

    1-Chloro-3-cyclopropylbenzene: Similar structure but lacks the fluorine atom

Uniqueness: 1-Chloro-3-cyclopropyl-5-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the cyclopropyl group adds strain to the benzene ring, potentially altering its reactivity compared to other substituted benzenes. Additionally, the fluorine atom can influence the compound’s electronic properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

1-chloro-3-cyclopropyl-5-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2

InChI Key

QAHCZMOYKPFQCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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